molecular formula C11H17NO3S B15108809 [(5-Ethyl-2-methoxyphenyl)sulfonyl]dimethylamine

[(5-Ethyl-2-methoxyphenyl)sulfonyl]dimethylamine

Cat. No.: B15108809
M. Wt: 243.32 g/mol
InChI Key: DTXPJNMLPVNAML-UHFFFAOYSA-N
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Description

[(5-Ethyl-2-methoxyphenyl)sulfonyl]dimethylamine is an organic compound characterized by the presence of a sulfonyl group attached to a dimethylamine moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [(5-Ethyl-2-methoxyphenyl)sulfonyl]dimethylamine typically involves the reaction of 5-ethyl-2-methoxybenzenesulfonyl chloride with dimethylamine. The reaction is carried out in an organic solvent such as dichloromethane or tetrahydrofuran, under anhydrous conditions to prevent hydrolysis of the sulfonyl chloride. The reaction mixture is usually stirred at room temperature or slightly elevated temperatures to ensure complete conversion.

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations are crucial for large-scale synthesis.

Chemical Reactions Analysis

Types of Reactions

[(5-Ethyl-2-methoxyphenyl)sulfonyl]dimethylamine can undergo various chemical reactions, including:

    Oxidation: The sulfonyl group can be oxidized to form sulfone derivatives.

    Reduction: The compound can be reduced to form sulfinyl derivatives.

    Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Substitution reactions may involve nucleophiles such as halides or amines, often in the presence of a catalyst or under acidic/basic conditions.

Major Products Formed

    Oxidation: Sulfone derivatives.

    Reduction: Sulfinyl derivatives.

    Substitution: Various substituted phenyl derivatives depending on the nucleophile used.

Scientific Research Applications

[(5-Ethyl-2-methoxyphenyl)sulfonyl]dimethylamine has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential drug candidate due to its unique structural features.

    Industry: Utilized in the development of advanced materials and as a reagent in various chemical processes.

Mechanism of Action

The mechanism of action of [(5-Ethyl-2-methoxyphenyl)sulfonyl]dimethylamine involves its interaction with specific molecular targets. The sulfonyl group can form strong interactions with proteins and enzymes, potentially inhibiting their activity. The dimethylamine moiety may also contribute to the compound’s overall biological activity by interacting with cellular receptors and signaling pathways.

Comparison with Similar Compounds

Similar Compounds

  • [(5-Ethyl-2-methoxyphenyl)sulfonyl]methylamine
  • [(5-Ethyl-2-methoxyphenyl)sulfonyl]ethylamine
  • [(5-Ethyl-2-methoxyphenyl)sulfonyl]propylamine

Uniqueness

[(5-Ethyl-2-methoxyphenyl)sulfonyl]dimethylamine is unique due to the presence of both a sulfonyl group and a dimethylamine moiety, which confer distinct chemical and biological properties

Properties

Molecular Formula

C11H17NO3S

Molecular Weight

243.32 g/mol

IUPAC Name

5-ethyl-2-methoxy-N,N-dimethylbenzenesulfonamide

InChI

InChI=1S/C11H17NO3S/c1-5-9-6-7-10(15-4)11(8-9)16(13,14)12(2)3/h6-8H,5H2,1-4H3

InChI Key

DTXPJNMLPVNAML-UHFFFAOYSA-N

Canonical SMILES

CCC1=CC(=C(C=C1)OC)S(=O)(=O)N(C)C

Origin of Product

United States

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